![molecular formula C24H21ClN4O4S B11447489 N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B11447489.png)
N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
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Overview
Description
2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 4-methylphenyl groups through carbamoylation and acylation reactions, respectively. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Structural Features
- Thieno[3,2-d]pyrimidine Core : This moiety contributes to the compound's biological activity.
- Chlorophenyl Group : The presence of the chlorophenyl group is crucial for enhancing lipophilicity and biological interactions.
- Acetamide Functionality : This part of the molecule is often associated with improved pharmacological profiles.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays showed that related compounds had IC50 values ranging from 27.7 µM to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), while showing low toxicity to normal cell lines .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in the treatment of inflammatory diseases .
Antimicrobial Activity
Compounds with similar structural features have shown promising antimicrobial properties. The thienopyrimidine scaffold is often linked to enhanced activity against bacterial strains, indicating potential use in developing new antibiotics.
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers tested a related compound on several cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation .
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory properties of similar compounds through computational modeling and laboratory assays. The findings suggested that these compounds could effectively inhibit key inflammatory pathways .
Mechanism of Action
The mechanism of action of 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide: This compound is unique due to its specific substituents and the thieno[3,2-d]pyrimidine core.
Other thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.
Uniqueness
The uniqueness of 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of the chlorophenyl and methylphenyl groups enhances its pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : Research has shown that derivatives containing thieno[3,2-d]pyrimidine structures can induce cytotoxic effects against various cancer cell lines. A study reported that certain thiazole and triazole derivatives demonstrated IC50 values in the low micromolar range against melanoma and breast cancer cell lines .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds targeting specific pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells .
Synthesis Methods
The synthesis of this compound involves multiple steps typically including:
- Formation of the thieno[3,2-d]pyrimidine core.
- Substitution reactions involving chlorophenyl and methylphenyl groups.
- Final acetamide formation through coupling reactions.
Case Studies
- Case Study on Anticancer Activity :
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Derivative A | MCF-7 | 27.3 |
Derivative B | HCT116 | 6.2 |
Properties
Molecular Formula |
C24H21ClN4O4S |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21ClN4O4S/c1-15-5-7-16(8-6-15)12-26-20(30)13-29-23(32)22-19(9-10-34-22)28(24(29)33)14-21(31)27-18-4-2-3-17(25)11-18/h2-11H,12-14H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
ZTXLVQXTSZIEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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